Myxochlin A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

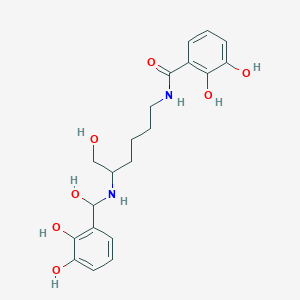

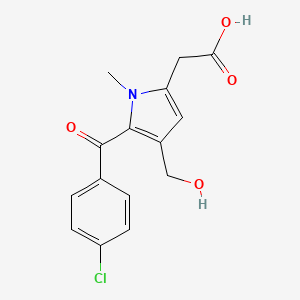

Myxochlin A is a member of salicylamides.

Aplicaciones Científicas De Investigación

Siderophore Formation in Myxobacteria

Myxochelin A is known for its role in siderophore formation in myxobacteria, specifically in strains like Stigmatella aurantiaca and Sorangium cellulosum. These catecholate-type siderophores are crucial in iron chelation, a vital process for bacterial growth. The biosynthetic pathways and gene clusters involved in myxochelin A production have been explored in depth, revealing insights into the biochemistry of myxobacterial iron acquisition (Gaitatzis, Kunze, & Müller, 2005).

Iron-Chelating Properties

Discovered in the myxobacterium Angiococcus disciformis, myxochelin A is a catechole siderophore with the ability to chelate iron. Its production is significantly boosted in low iron environments. While it exhibits weak antibacterial activity, its primary significance lies in its iron-chelation properties, which are essential for microbial metabolic processes (Kunze et al., 1989).

Enzymatic Promiscuity and 5-Lipoxygenase Inhibition

Myxochelin A has been identified as a potent inhibitor of human 5-lipoxygenase (5-LO), an enzyme involved in inflammation and immune response. The enzyme's inhibition by myxochelins does not correlate directly with their iron-binding capacity, indicating a distinct mechanism of action. This discovery opens potential applications in treating conditions involving 5-LO, such as inflammatory diseases (Korp et al., 2015).

Antimetastatic Potential

Investigations into myxochelin A have shown its potential as an inhibitor of tumor cell invasion. Its efficacy against murine colon 26-L5 carcinoma cells and its ability to inhibit matrix metalloproteinases, particularly MMP-2 and MMP-9, highlight its promise as a candidate for antimetastatic therapy (Miyanaga et al., 2009).

Novel Derivatives and Biological Functions

New compounds, termed myxochelins N and O, have been discovered as derivatives of myxochelin A. These compounds, identified in the terrestrial myxobacterium Archangium sp., exhibit structural variations and may have distinct biological functions, underscoring the diversity and potential of myxochelin derivatives in various applications (Wang et al., 2021).

Antitumor Activity

Myxochelin A, isolated from Nonomuraea pusilla, has demonstrated significant inhibitory effects on the invasion of carcinoma cells at non-cytotoxic concentrations. This finding positions myxochelin A as a potential antitumor agent, particularly in the context of its S-configuration, which was determined to be critical for its bioactivity (Miyanaga et al., 2006).

Propiedades

Nombre del producto |

Myxochlin A |

|---|---|

Fórmula molecular |

C20H26N2O7 |

Peso molecular |

406.4 g/mol |

Nombre IUPAC |

N-[5-[[(2,3-dihydroxyphenyl)-hydroxymethyl]amino]-6-hydroxyhexyl]-2,3-dihydroxybenzamide |

InChI |

InChI=1S/C20H26N2O7/c23-11-12(22-20(29)14-7-4-9-16(25)18(14)27)5-1-2-10-21-19(28)13-6-3-8-15(24)17(13)26/h3-4,6-9,12,20,22-27,29H,1-2,5,10-11H2,(H,21,28) |

Clave InChI |

PMQYPRBUOFBEAY-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)O)O)C(NC(CCCCNC(=O)C2=C(C(=CC=C2)O)O)CO)O |

SMILES canónico |

C1=CC(=C(C(=C1)O)O)C(NC(CCCCNC(=O)C2=C(C(=CC=C2)O)O)CO)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5S,7S)-7-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B1194671.png)

![2-Azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1194672.png)

![[hydroxy-[[(2R,3S,5S)-3-hydroxy-5-(4-methoxy-5-methyl-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1194674.png)

![Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)-](/img/structure/B1194690.png)